molecular formula C17H26N2O2 B14454949 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine CAS No. 73823-49-1

3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine

Cat. No.: B14454949
CAS No.: 73823-49-1
M. Wt: 290.4 g/mol
InChI Key: VTGPFFVYAHZGRO-UHFFFAOYSA-N
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Description

3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is an organic compound with the molecular formula C17H26N2O2 It is a derivative of quinuclidine, a bicyclic amine, and features a hydroxy group and a tolyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine typically involves the reaction of quinuclidine with appropriate reagents to introduce the hydroxy and tolyloxy groups. One common method involves the reaction of quinuclidine with epichlorohydrin to form an intermediate, which is then reacted with 2-tolyl alcohol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to remove the hydroxy group, forming a simpler quinuclidine derivative.

    Substitution: The tolyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of a carbonyl derivative.

    Reduction: Formation of a quinuclidine derivative without the hydroxy group.

    Substitution: Formation of various substituted quinuclidine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy and tolyloxy groups play a crucial role in its binding affinity and specificity. The compound may modulate the activity of its targets through allosteric or competitive inhibition, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinuclidine: The parent compound, which lacks the hydroxy and tolyloxy groups.

    3-Hydroxyquinuclidine: A derivative with only the hydroxy group.

    3-Acetoxyquinuclidine: A derivative with an acetoxy group instead of the hydroxy group.

Uniqueness

3-(beta-Hydroxy-gamma-(2-tolyloxy)propylamino)quinuclidine is unique due to the presence of both the hydroxy and tolyloxy groups, which confer distinct chemical and biological properties. These functional groups enhance its potential as a versatile building block in organic synthesis and as a candidate for therapeutic applications.

Properties

CAS No.

73823-49-1

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

1-(1-azabicyclo[2.2.2]octan-3-ylamino)-3-(2-methylphenoxy)propan-2-ol

InChI

InChI=1S/C17H26N2O2/c1-13-4-2-3-5-17(13)21-12-15(20)10-18-16-11-19-8-6-14(16)7-9-19/h2-5,14-16,18,20H,6-12H2,1H3

InChI Key

VTGPFFVYAHZGRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC(CNC2CN3CCC2CC3)O

Origin of Product

United States

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